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furohydrazide

CAS No.: 402601-34-7

Cat. No.: B449503 Get Quote

Executive Summary & Strategic Rationale
This technical guide details the synthesis and characterization of 5-[(2-
Chlorophenoxy)methyl]-2-furohydrazide, a hybrid pharmacophore designed for medicinal

chemistry applications. This molecule integrates three distinct structural motifs:

Furan Core: A bio-isostere of phenyl rings, offering improved water solubility and distinct

hydrogen bonding potential.

2-Chlorophenoxy Moiety: A lipophilic side chain that enhances membrane permeability and

fits into hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase or

cyclooxygenase).

Hydrazide Warhead (-CONHNH₂): A versatile functional group capable of metal chelation,

hydrogen bonding, or further derivatization into Schiff bases (hydrazones) or heterocycles

like 1,3,4-oxadiazoles.

The synthesis described below utilizes a convergent Williamson Ether Synthesis followed by

Nucleophilic Acyl Substitution (Hydrazinolysis). This route is selected for its scalability, atom

economy, and the stability of the furan ring under the specific basic conditions employed.
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Synthetic Pathway & Mechanism[1][2]
The synthesis proceeds in two distinct stages. The first stage establishes the ether linkage,

while the second converts the ester functionality into the target hydrazide.
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Figure 1: Two-step synthetic pathway transforming the chloromethyl furan precursor to the final

hydrazide.

Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-[(2-
chlorophenoxy)methyl]-2-furoate
Principle: This is an

reaction where the phenoxide ion (generated in situ from 2-chlorophenol and base) attacks the
electrophilic carbon of the chloromethyl group.

Reagents:

Ethyl 5-(chloromethyl)-2-furoate (1.0 equiv)

2-Chlorophenol (1.1 equiv)

Potassium Carbonate (

), anhydrous (2.0 equiv)
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Potassium Iodide (

), catalytic amount (0.1 equiv) – Finkelstein catalyst to accelerate reaction.

Solvent: Dry Acetone or DMF.

Procedure:

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 2-chlorophenol (11 mmol) in dry acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.

Addition: Add Ethyl 5-(chloromethyl)-2-furoate (10 mmol) and catalytic KI dropwise or

portion-wise.

Reflux: Heat the mixture to reflux (

C for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate
7:3).

Workup:

Cool the reaction mixture and filter off the inorganic salts (

, unreacted

).

Evaporate the solvent under reduced pressure.[1]

Dissolve the residue in Ethyl Acetate and wash with 5% NaOH (to remove unreacted

phenol) followed by water and brine.

Dry over anhydrous

and concentrate to yield the intermediate ester.
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Step 2: Hydrazinolysis to 5-[(2-
Chlorophenoxy)methyl]-2-furohydrazide
Principle: Nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the

ethoxy group.

Reagents:

Intermediate Ester (from Step 1)

Hydrazine Hydrate (80% or 99%) (5.0 equiv) – Excess is critical to prevent dimer formation.

Solvent: Absolute Ethanol.

Procedure:

Dissolution: Dissolve the intermediate ester (5 mmol) in absolute ethanol (20 mL).

Addition: Add Hydrazine Hydrate (25 mmol) slowly to the stirring solution.

Reaction: Reflux the mixture (

C) for 4–6 hours.

Observation: The product often begins to precipitate as a white/off-white solid during the

reflux or upon cooling.

Isolation:

Cool the mixture to

C (ice bath).

Filter the precipitate under vacuum.

Purification: Recrystallize from Ethanol/Water or DMF/Ethanol if necessary to remove

traces of hydrazine.
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Workup & Purification Logic
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Figure 2: Isolation protocol ensuring removal of toxic hydrazine and high purity of the final

hydrazide.

Characterization & Analytical Expectations
To validate the structure, the following spectral data must be obtained. The data below

represents the expected values based on the structural fragments and literature on analogous

furan derivatives.
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Table 1: Predicted Spectral Data
Technique Functional Group

Expected Signal /
Value

Structural
Assignment

FT-IR N-H Stretch
3200–3350 cm⁻¹

(doublet)

Primary/Secondary

amine of hydrazide

C=O Stretch 1650–1670 cm⁻¹
Amide I (Hydrazide

carbonyl)

C-O-C Stretch 1230–1250 cm⁻¹ Aryl alkyl ether linkage

C-Cl Stretch 740–760 cm⁻¹ Aryl chloride

¹H NMR Furan Ring
7.15 (d, 1H) &

6.60 (d, 1H)

Protons at C3 and C4

positions (

Hz)

(DMSO-

)

Linker (

)
5.10–5.20 (s, 2H)

Methylene bridge

between furan and

phenoxy

Aromatic 6.90–7.50 (m, 4H)
2-Chlorophenoxy

protons

Hydrazide
9.60–9.80 (s, 1H,

exch)

-CONH-

4.40–4.60 (br s, 2H,

exch)

-NH

Mass Spec Molecular Ion
m/z

266.05 / 268.05

[M+H]⁺ (Shows

characteristic 3:1 Cl

isotope pattern)

Critical Quality Attributes (CQA)
Melting Point: Distinct sharp melting point (typically range
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C depending on polymorph). Broad range indicates wetness or hydrazine contamination.

TLC Purity: Single spot in Hexane:EtOAc (1:1) or MeOH:DCM (1:9). Hydrazides are much

more polar than the starting ester (

will decrease significantly).

Safety & Handling (HSE)
Hydrazine Hydrate:DANGER. Potent carcinogen, corrosive, and skin sensitizer.

Control: Use only in a fume hood. Double glove (Nitrile/Neoprene). Quench excess

hydrazine with bleach (sodium hypochlorite) before disposal.

2-Chlorophenol: Toxic by inhalation and contact. Unpleasant odor.

Control: Handle in fume hood.

Furan Derivatives: Many furans are potential sensitizers. Avoid dust inhalation of the final

solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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